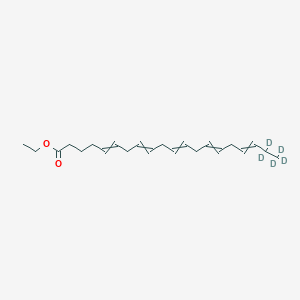

Eicosapentaenoic Acid-d5 Ethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eicosapentaenoic Acid-d5 Ethyl Ester (EPA-EE) is an ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid1. It is used as an internal standard for the quantification of eicosapentaenoic acid ethyl ester by GC- or LC-MS23. EPA ethyl ester is a stabilized ethyl ester form of this ω-3 C20:5 PUFA43.

Synthesis Analysis

The synthesis of EPA-EE involves the extraction, refining, and ethanolysis processes where fish oil and ethanol undergo transesterification5. The “as is” content is 99.3% of C22H34O2 (eicosapentaenoic acid ethyl ester)6.

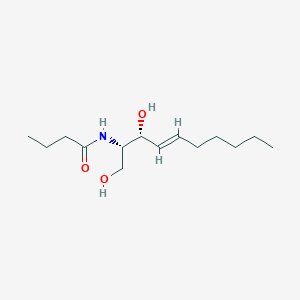

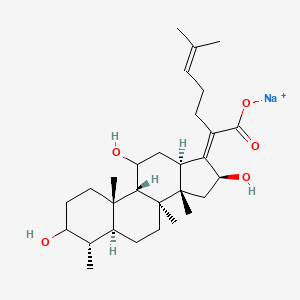

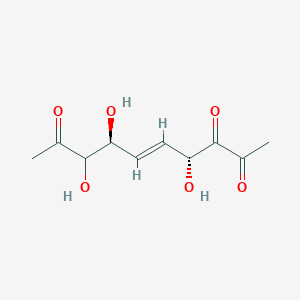

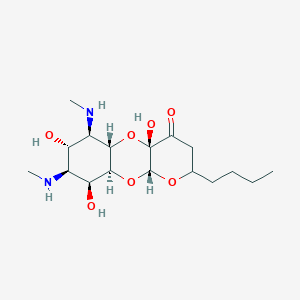

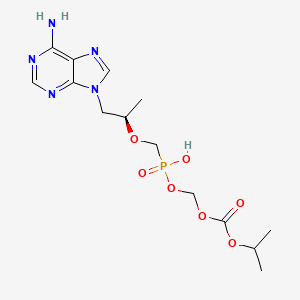

Molecular Structure Analysis

Eicosapentaenoic Acid ethyl ester-d5 has a molecular formula of C22H29D5O2 and an average mass of 335.535 Da7.

Chemical Reactions Analysis

EPA ethyl ester competitively inhibits the metabolism of (ω-6) arachidonic acid by cyclooxygenase enzymes43. This suggests that EPA ethyl ester may directly modulate the actions of enzymes involved in fatty acid metabolism43.

Physical And Chemical Properties Analysis

Eicosapentaenoic Acid ethyl ester-d5 has a molecular formula of C22H29D5O2 and an average mass of 335.535 Da7. It is intended for use as an internal standard for the quantification of eicosapentaenoic acid ethyl ester23.

Safety And Hazards

Eicosapentaenoic Acid-d5 Ethyl Ester is not classified as a hazardous substance or mixture9. However, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye10. Use of personal protective equipment and chemical impermeable gloves is recommended10.

Direcciones Futuras

EPA-EE functions more efficiently than mixed omega-3 polyunsaturated fatty acid preparations in diseases such as hyperlipidemia, heart disease, major depression, and heart disease11. The next decade promises to deepen our understanding of the beneficial effects that EPA may offer beyond cardiovascular risk reduction11.

Propiedades

IUPAC Name |

ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)